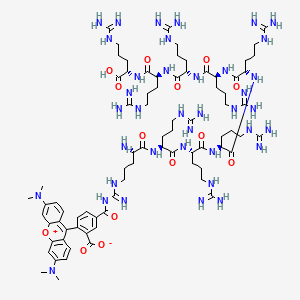

(Arg)9,TAMRA-labeled

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C79H130N38O14 |

|---|---|

Molecular Weight |

1836.1 g/mol |

IUPAC Name |

5-[[N-[(4S)-4-amino-5-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentyl]carbamimidoyl]carbamoyl]-2-[3,6-bis(dimethylamino)xanthen-10-ium-9-yl]benzoate |

InChI |

InChI=1S/C79H130N38O14/c1-116(2)42-24-27-45-57(39-42)131-58-40-43(117(3)4)25-28-46(58)59(45)44-26-23-41(38-47(44)69(127)128)60(118)115-79(97)106-37-5-14-48(80)61(119)107-49(15-6-29-98-71(81)82)62(120)108-50(16-7-30-99-72(83)84)63(121)109-51(17-8-31-100-73(85)86)64(122)110-52(18-9-32-101-74(87)88)65(123)111-53(19-10-33-102-75(89)90)66(124)112-54(20-11-34-103-76(91)92)67(125)113-55(21-12-35-104-77(93)94)68(126)114-56(70(129)130)22-13-36-105-78(95)96/h23-28,38-40,48-56H,5-22,29-37,80H2,1-4H3,(H44-,81,82,83,84,85,86,87,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,114,115,118,119,120,121,122,123,124,125,126,127,128,129,130)/t48-,49-,50-,51-,52-,53-,54-,55-,56-/m0/s1 |

InChI Key |

JHXPQEZMSKBWBP-AAIUVNHJSA-N |

Isomeric SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)C(=O)NC(=N)NCCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N)C(=O)[O-] |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)C(=O)NC(=N)NCCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (Arg)9,TAMRA-labeled Peptide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the (Arg)9,TAMRA-labeled peptide, a critical tool in cellular biology and drug delivery research. It details the peptide's core components, mechanisms of action, and applications, supported by quantitative data, detailed experimental protocols, and schematic diagrams to facilitate understanding and implementation in a laboratory setting.

Section 1: Core Concepts

The this compound peptide is a conjugate molecule designed for tracking and cellular delivery. It consists of two primary components: a cell-penetrating peptide ((Arg)9) and a fluorescent dye (TAMRA).

The (Arg)9 Peptide Moiety: The Cell-Penetrating Engine

The (Arg)9, or nona-arginine, peptide is a member of the arginine-rich cell-penetrating peptide (CPP) family.[1][2] CPPs are short peptides, typically 5-30 amino acids in length, capable of traversing the plasma membrane of eukaryotic cells.[1][3] The key to the function of arginine-rich CPPs lies in the guanidinium group of the arginine side chains.[4] These positively charged groups interact with negatively charged components on the cell surface, such as heparan sulfate proteoglycans and phospholipids, initiating the internalization process. This property allows (Arg)9 to act as a molecular vehicle for delivering various cargo—including small molecules, proteins, and nucleic acids—into cells.

The TAMRA Fluorophore: The Visualization Tag

TAMRA (Tetramethylrhodamine) is a fluorescent dye from the rhodamine family, known for its bright orange-red fluorescence and high photostability. It is covalently attached to the (Arg)9 peptide, most commonly via an N-hydroxysuccinimide (NHS) ester that reacts with the primary amine at the peptide's N-terminus. This labeling enables researchers to visualize and track the peptide's location and movement within living cells using techniques like fluorescence microscopy and flow cytometry. TAMRA is also frequently used as an acceptor dye in Fluorescence Resonance Energy Transfer (FRET) assays to study molecular interactions.

The Conjugate: A Tool for Cellular Analysis

The combined this compound peptide is a powerful research tool. The potent cell-penetrating capability of the (Arg)9 sequence, paired with the bright TAMRA fluorophore, facilitates clear visualization for studying cellular uptake mechanisms and tracking drug delivery pathways in real-time.

Section 2: Physicochemical and Spectroscopic Properties

The utility of this compound peptide is defined by its distinct physical and fluorescent characteristics.

Data Presentation

Quantitative data for the peptide and its fluorescent label are summarized in the tables below for easy reference and comparison.

| Table 1: Physical and Chemical Properties of this compound Peptide | |

| Property | Value |

| Sequence | TAMRA-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg |

| Molecular Formula | C₇₉H₁₃₀N₃₈O₁₄ |

| Molecular Weight | ~1836.12 g/mol |

| Purity | Typically >95% (via HPLC) |

| Appearance | Lyophilized powder |

| Storage | Store at -20°C, protected from moisture and light |

| Table 2: Spectroscopic Properties of the TAMRA Fluorophore | |

| Property | Value |

| Excitation Maximum (λex) | 541 - 556 nm |

| Emission Maximum (λem) | 568 - 580 nm |

| Molar Extinction Coefficient (ε) | 90,000 - 95,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | 0.1 - 0.5 |

| Recommended Laser Line | 532 nm |

| pH Sensitivity | Fluorescence is optimal in neutral to slightly acidic conditions; signal decreases at pH > 8.0 |

Section 3: Cellular Uptake Mechanisms

The precise mechanisms by which arginine-rich CPPs enter cells are still under investigation, with evidence supporting multiple pathways. The mode of entry is not mutually exclusive and can be influenced by factors such as peptide concentration, temperature, cell type, and the nature of any attached cargo. The two major proposed mechanisms are direct penetration of the plasma membrane and energy-dependent endocytosis.

-

Direct Penetration : This energy-independent process involves the peptide translocating directly across the lipid bilayer. Proposed models include the formation of transient pores ("barrel-stave" or "toroidal"), the creation of inverted micelles, or a "carpet-like" mechanism where the peptide disrupts the membrane integrity. This pathway is thought to be more prevalent at higher peptide concentrations.

-

Endocytosis : This is an energy-dependent process where the cell actively engulfs the peptide. Several endocytic pathways have been implicated:

-

Macropinocytosis : This process, involving large-scale membrane ruffling and the formation of large vesicles (macropinosomes), has been shown to be a significant route for oligoarginine uptake.

-

Clathrin-Mediated Endocytosis : A common pathway for receptor-mediated uptake.

-

Caveolae-Mediated Endocytosis : Involves flask-shaped invaginations of the plasma membrane.

-

Clathrin- and Caveolae-Independent Endocytosis : Other less characterized endocytic routes.

-

Studies have shown that at low micromolar concentrations, (Arg)9 uptake in cells like CHO is primarily through endocytosis, a process that is inhibited at lower temperatures (e.g., 22°C vs. 37°C).

Section 4: Key Experimental Protocols

This section provides detailed methodologies for the synthesis, use, and analysis of this compound peptide.

Synthesis, Labeling, and Purification

The peptide is typically produced using solid-phase peptide synthesis (SPPS), followed by fluorescent labeling and purification.

Methodology:

-

Peptide Synthesis : The nona-arginine peptide is assembled on a solid support resin (e.g., Rink Amide) using an automated peptide synthesizer with Fmoc-based chemistry.

-

Fluorescent Labeling : After synthesis, while the peptide is still on the resin and side-chain protected, the N-terminal Fmoc group is removed. The resin is then incubated with a solution of 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester (TAMRA-NHS) and a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF) for several hours at room temperature.

-

Cleavage and Deprotection : The labeled peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification : The crude peptide is purified using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Quality Control : The purity of the final product is assessed by analytical RP-HPLC, and its identity is confirmed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to verify the correct molecular weight.

-

Lyophilization : The pure fractions are pooled and lyophilized to yield a dry, stable powder.

In Vitro Cellular Uptake Assay

This protocol outlines a typical experiment to visualize the cellular internalization of (Arg)9,TAMRA.

Methodology:

-

Cell Culture : Seed cells (e.g., HeLa or CHO) onto glass-bottom confocal dishes or chamber slides and culture in appropriate growth medium at 37°C and 5% CO₂ until they reach 60-80% confluency.

-

Peptide Preparation : Prepare a stock solution of this compound peptide in sterile water or DMSO. Immediately before use, dilute the stock to the final desired concentration (e.g., 2 µM) in pre-warmed, serum-free medium without phenol red (to reduce background fluorescence).

-

Incubation : Aspirate the growth medium from the cells and wash once with phosphate-buffered saline (PBS). Add the peptide-containing medium to the cells and incubate for the desired time (e.g., 30-45 minutes) at 37°C.

-

Washing : After incubation, aspirate the peptide solution and wash the cells three times with cold PBS to remove any peptide that is non-specifically bound to the cell surface.

-

Imaging : Add fresh, phenol red-free medium or PBS to the cells. Immediately visualize the intracellular fluorescence using a confocal laser-scanning microscope. Use an appropriate laser line for excitation (e.g., 561 nm) and set the emission detector to capture the TAMRA signal (e.g., 570-620 nm).

Serum Stability Assay

This protocol assesses the peptide's stability in a biologically relevant fluid.

Methodology:

-

Preparation : Dissolve the TAMRA-labeled peptide in DMSO to create a stock solution. Also, prepare an internal standard (e.g., free 5-TAMRA dye).

-

Incubation : Add a small volume (e.g., 5 µL) of the peptide stock solution to 500 µL of mouse or human serum. Add the internal standard. Incubate the mixture at 37°C.

-

Time Points : At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a 30 µL aliquot of the serum mixture.

-

Protein Precipitation : Immediately quench the enzymatic degradation by adding an equal volume (30 µL) of acetonitrile to the aliquot. Vortex and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated serum proteins.

-

Analysis : Analyze the supernatant by analytical RP-HPLC, monitoring at the absorbance wavelength for TAMRA (~550 nm).

-

Quantification : Calculate the percentage of intact peptide remaining at each time point by comparing the integration of the peptide peak to that of the internal standard. Plot the percentage of intact peptide versus time to determine its half-life in serum.

Section 5: Applications in Research and Development

The unique properties of this compound peptide make it suitable for a wide range of applications:

-

Live-Cell Imaging : To track the real-time uptake and subcellular localization of the peptide and its potential cargo.

-

Drug Delivery System Development : As a fluorescently tagged vector to optimize the intracellular delivery of therapeutic molecules.

-

Mechanism of Uptake Studies : To investigate the pathways of CPP internalization using inhibitors of endocytosis or by varying experimental conditions like temperature and concentration.

-

FRET-Based Assays : To act as a FRET acceptor when paired with a suitable donor fluorophore (e.g., FITC or FAM) to study protein-protein interactions or enzymatic activity.

-

Blood-Brain Barrier (BBB) Research : To explore and quantify the ability of CPPs to act as shuttles for delivering therapeutics across the BBB, although the TAMRA label itself may influence the peptide's properties.

References

- 1. Arginine-rich cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (Arg)9, TAMRA-labeled Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]

- 3. Cell-penetrating peptides: Possible transduction mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (Arg)9,TAMRA-labeled Peptide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (Arg)9,TAMRA-labeled peptide, a vital tool in cell biology and drug delivery research. This document details its structure, physicochemical and biological properties, and provides in-depth experimental protocols for its synthesis, purification, characterization, and application in cellular uptake studies.

Core Structure and Properties

The this compound peptide is a conjugate molecule composed of two primary components: a cell-penetrating peptide (CPP) and a fluorescent dye.

-

Peptide Component: Nona-arginine ((Arg)9) : This portion consists of nine consecutive L-arginine residues. The guanidinium groups of the arginine side chains are positively charged at physiological pH, rendering the peptide highly cationic. This positive charge is crucial for its interaction with the negatively charged cell membrane and subsequent cellular entry. The (Arg)9 sequence is a well-established and potent cell-penetrating peptide, capable of traversing the plasma membrane of eukaryotic cells.[1][2]

-

Fluorescent Label: Tetramethylrhodamine (TAMRA) : TAMRA is a bright, photostable rhodamine-based fluorophore.[3][4] It is typically conjugated to the N-terminus of the peptide. This labeling enables the visualization and quantification of the peptide's cellular uptake and subcellular localization using fluorescence-based techniques.[3]

Physicochemical Properties

The key physicochemical properties of the this compound peptide are summarized in the table below. These values are essential for the accurate preparation of solutions, quantification, and experimental design.

| Property | Value | References |

| Molecular Formula | C₇₉H₁₃₀N₃₈O₁₄ | |

| Molecular Weight | ~1836.12 g/mol | |

| Appearance | Lyophilized solid | |

| Purity | >95% (typically verified by HPLC) | |

| Solubility | Soluble in water | |

| Excitation Maximum (λex) | ~541-555 nm | |

| Emission Maximum (λem) | ~568-580 nm | |

| Molar Extinction Coefficient (ε) of TAMRA | ~90,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) of TAMRA | ~0.3–0.5 |

Biological Properties

The primary biological function of the this compound peptide is its ability to penetrate cell membranes and deliver itself into the cytoplasm. This property is conferred by the nona-arginine backbone.

-

Cell-Penetrating Activity : As a member of the arginine-rich class of CPPs, (Arg)9 can efficiently enter a wide variety of cell types.

-

Uptake Mechanism : The primary mechanism of cellular uptake is endocytosis, specifically macropinocytosis. This process is initiated by the electrostatic interaction of the positively charged peptide with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface. This interaction triggers a signaling cascade that leads to actin cytoskeleton rearrangement and the formation of large endocytic vesicles (macropinosomes) that engulf the peptide.

-

Subcellular Localization : Following endocytosis, the peptide is initially localized within endosomes. For the peptide to exert a biological effect (if it were attached to a cargo), it would need to escape the endosome and enter the cytoplasm. The TAMRA label allows for the tracking of this process.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, characterization, and cellular uptake analysis of the this compound peptide.

Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The (Arg)9 peptide is synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Materials:

-

Rink Amide resin

-

Fmoc-Arg(Pbf)-OH

-

Coupling reagents (e.g., HCTU, HOBt, DIC)

-

Base (e.g., DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, DCM, IPA

-

5(6)-Carboxytetramethylrhodamine (TAMRA)

-

Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and IPA.

-

Amino Acid Coupling:

-

Activate Fmoc-Arg(Pbf)-OH (3-4 equivalents) with a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Wash the resin with DMF and IPA.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent eight arginine residues.

-

N-terminal TAMRA Labeling:

-

After the final Fmoc deprotection, activate 5(6)-Carboxytetramethylrhodamine (1.5-2 equivalents) using a coupling reagent and base.

-

Add the activated TAMRA solution to the peptide-resin and react for 2-4 hours, protected from light.

-

Wash the resin extensively with DMF, DCM, and methanol.

-

-

Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Pbf side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Fmoc Solid-Phase Peptide Synthesis Workflow for (Arg)9-TAMRA.

Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified by RP-HPLC to remove impurities and truncated sequences.

Materials:

-

RP-HPLC system with a UV detector

-

Preparative C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Protocol:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Chromatography:

-

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

-

Inject the dissolved peptide onto the column.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 10-60% over 30-60 minutes).

-

Monitor the elution profile at 220 nm (peptide bonds) and ~550 nm (TAMRA).

-

-

Fraction Collection: Collect fractions corresponding to the major peak that absorbs at both wavelengths.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound peptide as a dry powder.

Characterization: MALDI-TOF Mass Spectrometry

The molecular weight of the purified peptide is confirmed using MALDI-TOF mass spectrometry.

Materials:

-

MALDI-TOF mass spectrometer

-

MALDI target plate

-

Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% TFA)

-

Peptide sample dissolved in water or a suitable solvent

Protocol:

-

Sample Spotting:

-

Mix the peptide solution (approx. 1 pmol/µL) with the matrix solution in a 1:1 ratio.

-

Spot 1-2 µL of the mixture onto the MALDI target plate.

-

Allow the spot to air-dry completely, forming co-crystals of the peptide and matrix.

-

-

Data Acquisition:

-

Load the target plate into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

-

Data Analysis: Compare the observed monoisotopic mass with the calculated theoretical mass of the this compound peptide.

Cellular Uptake Quantification: Flow Cytometry

Flow cytometry provides a quantitative measure of peptide uptake by a cell population.

Materials:

-

Cultured cells

-

This compound peptide

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

-

Peptide Incubation:

-

Prepare a working solution of this compound peptide in cell culture medium at the desired concentration (e.g., 1-10 µM).

-

Replace the existing medium with the peptide-containing medium.

-

Incubate the cells for a specified time (e.g., 1-4 hours) at 37°C.

-

-

Cell Harvesting:

-

Wash the cells twice with cold PBS to remove non-internalized peptide.

-

Treat the cells with trypsin-EDTA to detach them and to remove any surface-bound peptide.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a tube.

-

-

Flow Cytometry Analysis:

-

Centrifuge the cells and resuspend them in cold PBS.

-

Analyze the cell suspension using a flow cytometer, exciting with a laser appropriate for TAMRA (e.g., 561 nm) and detecting the emission in the corresponding channel.

-

Quantify the mean fluorescence intensity of the cell population.

-

Flow Cytometry Workflow for Quantifying Cellular Uptake.

Cellular Uptake Visualization: Confocal Microscopy

Confocal microscopy allows for the visualization of the subcellular localization of the fluorescently labeled peptide.

Materials:

-

Cultured cells on glass-bottom dishes or coverslips

-

This compound peptide

-

Cell culture medium

-

PBS

-

Fixative (e.g., 4% paraformaldehyde)

-

Nuclear stain (e.g., DAPI or Hoechst)

-

Mounting medium

-

Confocal microscope

Protocol:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere.

-

Peptide Incubation: Incubate the cells with this compound peptide in culture medium as described for flow cytometry.

-

Washing and Fixation:

-

Wash the cells three times with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells again with PBS.

-

-

Staining and Mounting:

-

Incubate the cells with a nuclear stain (e.g., DAPI) for 5-10 minutes.

-

Wash with PBS.

-

Mount the coverslips on a slide with mounting medium, or if using a dish, add PBS for imaging.

-

-

Imaging:

-

Image the cells using a confocal microscope with appropriate laser lines and emission filters for TAMRA and the nuclear stain.

-

Acquire z-stack images to visualize the three-dimensional distribution of the peptide within the cells.

-

Signaling Pathway of Cellular Uptake

The cellular uptake of (Arg)9 is a multi-step process initiated at the cell surface and culminating in endocytosis. The key signaling events are depicted in the diagram below.

Signaling Pathway of (Arg)9 Cellular Uptake via Macropinocytosis.

Pathway Description:

-

Initial Interaction: The positively charged (Arg)9 peptide first interacts with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface through electrostatic interactions.

-

Signal Transduction: This binding event is thought to induce clustering of HSPGs, which in turn activates intracellular signaling pathways.

-

Rac1 Activation: A key downstream effector is the small GTPase Rac1. The HSPG clustering leads to the activation of Rac1, converting it from its inactive GDP-bound state to an active GTP-bound state.

-

Actin Reorganization: Activated Rac1 is a master regulator of the actin cytoskeleton. It promotes actin polymerization and reorganization, leading to the formation of membrane protrusions known as ruffles.

-

Macropinosome Formation: These large membrane ruffles fold back and fuse with the plasma membrane, enclosing a large volume of extracellular fluid, including the (Arg)9 peptide, into vesicles called macropinosomes.

-

Internalization: The macropinosomes containing the this compound peptide are then trafficked into the cell's interior as early endosomes.

This detailed understanding of the structure, properties, and mechanisms of action of this compound peptide empowers researchers to effectively utilize this valuable tool in their studies of cellular processes and in the development of novel drug delivery systems.

References

An In-depth Technical Guide to the Cellular Uptake Pathways of Arginine-Rich Cell-Penetrating Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine-rich cell-penetrating peptides (CPPs) represent a class of short, cationic peptides capable of traversing cellular membranes and delivering a wide array of cargo molecules—from small molecules and peptides to proteins and nucleic acids—into the cell's interior.[1][2] This unique ability has positioned them as invaluable tools in drug delivery and biomedical research. The "arginine-magic" refers to the crucial role of the guanidinium groups on arginine residues in mediating this cellular entry.[3] Understanding the intricate mechanisms governing their uptake is paramount for the rational design of more efficient and targeted therapeutic delivery systems. This technical guide provides a comprehensive overview of the current understanding of arginine-rich CPP uptake pathways, detailed experimental protocols for their study, and a quantitative summary of key findings.

Core Cellular Uptake Pathways

The cellular internalization of arginine-rich CPPs is a complex process that is not governed by a single mechanism. Instead, it is a dynamic interplay of various pathways, the predominance of which depends on factors such as the CPP sequence and concentration, the nature and size of the cargo, and the cell type.[4] The two principal mechanisms are direct translocation across the plasma membrane and endocytosis.

Direct Translocation

Initially thought to be the primary mode of entry, direct translocation is an energy-independent process where the CPP directly penetrates the lipid bilayer of the plasma membrane. This mechanism is more likely to occur at higher CPP concentrations and with smaller, uncharged cargo. While the precise molecular events are still under investigation, proposed models include the formation of transient pores or inverted micelles. One theory suggests that the interaction of the positively charged guanidinium groups of arginine with the negatively charged phospholipids of the membrane induces localized membrane destabilization, facilitating peptide entry.

Endocytosis

Endocytosis is an energy-dependent process and is now widely accepted as a major route for the internalization of arginine-rich CPPs, especially when they are attached to large cargo molecules. This process involves the engulfment of the CPP-cargo complex by the cell membrane to form intracellular vesicles. Several distinct endocytic pathways have been implicated in the uptake of arginine-rich CPPs:

-

Macropinocytosis: This is a non-specific, actin-dependent form of endocytosis that involves the formation of large vesicles called macropinosomes. The process is often initiated by the interaction of arginine-rich CPPs with heparan sulfate proteoglycans on the cell surface, which triggers signaling cascades leading to actin rearrangement and membrane ruffling. This pathway is considered a significant route of entry for many arginine-rich CPPs.

-

Clathrin-Mediated Endocytosis (CME): This is a receptor-mediated process that involves the formation of clathrin-coated pits at the plasma membrane, which then invaginate to form vesicles. Syndecan-4, a heparan sulfate proteoglycan, has been identified as a potential receptor for the clathrin-mediated endocytosis of octa-arginine (R8).

-

Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and caveolin proteins. This route has also been implicated in the uptake of some arginine-rich CPPs and their cargo.

It is important to note that these pathways are not mutually exclusive, and multiple endocytic routes can be active simultaneously for a given CPP. A critical challenge for drug delivery via endocytosis is the subsequent escape of the CPP-cargo complex from the endosomal compartment to reach its cytosolic or nuclear target, thus avoiding lysosomal degradation.

Key Molecular Interactions: The Role of Heparan Sulfates

The initial interaction between arginine-rich CPPs and the cell surface is a critical step that often dictates the subsequent uptake pathway. Heparan sulfate proteoglycans (HSPGs), ubiquitously present on the surface of most mammalian cells, act as the primary docking sites for these cationic peptides. The electrostatic interactions between the positively charged guanidinium groups of arginine and the negatively charged sulfate and carboxylate groups of heparan sulfate chains are the driving force for this binding. This interaction not only concentrates the CPPs on the cell surface but can also trigger downstream signaling events that lead to endocytic uptake, particularly macropinocytosis. The stoichiometry of the CPP-heparan sulfate binding has been shown to be a determinant of uptake efficiency, with a lower stoichiometry (more heparan sulfate cross-linking per peptide) correlating with higher uptake.

Visualizing the Pathways and Workflows

To better illustrate the complex processes involved in arginine-rich CPP uptake, the following diagrams have been generated using the DOT language.

Caption: Overview of Arginine-Rich CPP Cellular Uptake Pathways.

Caption: Major Endocytic Pathways for Arginine-Rich CPPs.

Caption: General Experimental Workflow for CPP Uptake Studies.

Quantitative Data on Arginine-Rich CPP Uptake

The efficiency of cellular uptake is a critical parameter for evaluating the performance of CPPs. This is often influenced by the number of arginine residues, the presence and nature of a cargo molecule, and experimental conditions.

Table 1: Influence of Arginine Residue Number on Cellular Uptake

| CPP Sequence | Cargo | Cell Line | Incubation Time (min) | CP50 (µM)* | Reference |

| R1-AANCK | Alexa Fluor 488 | DU145 | 60 | 75 | |

| R2-AANCK | Alexa Fluor 488 | DU145 | 60 | 30 | |

| R3-AANCK | Alexa Fluor 488 | DU145 | 60 | 8.5 | |

| R4-AANCK | Alexa Fluor 488 | DU145 | 60 | 3.2 | |

| R5-AANCK | Alexa Fluor 488 | DU145 | 60 | 1.3 | |

| R6-AANCK | Alexa Fluor 488 | DU145 | 60 | 0.8 |

*CP50 is the concentration required for half-maximal cell penetration.

Table 2: Effect of Cargo Net Charge and Length on CPP Uptake Efficiency

| CPP | Cargo Sequence | Cargo Net Charge | Cargo Length (amino acids) | Relative Uptake Efficiency | Reference |

| Poly-arginine (R) | - | - | - | 1.0 (baseline) | |

| Poly-arginine (R) | R-R | +2 | 2 | Increased | |

| Poly-arginine (R) | R-R-R-R | +4 | 4 | Increased | |

| Poly-arginine (R) | G-G-G-G-G-G-G-G | 0 | 8 | Diminished | |

| β-hairpin (H) | - | - | - | 1.0 (baseline) | |

| β-hairpin (H) | R-R | +2 | 2 | Enhanced | |

| β-hairpin (H) | R-R-R-R | +4 | 4 | Enhanced | |

| β-hairpin (H) | G-G-G-G-G-G-G-G | 0 | 8 | Diminished |

Detailed Experimental Protocols

Accurate assessment of CPP uptake mechanisms requires a combination of quantitative and qualitative experimental approaches. Below are detailed methodologies for key experiments.

Fluorescence Microscopy for Subcellular Localization

This method provides visual evidence of CPP internalization and their subcellular distribution.

a. Materials:

-

Fluorescently labeled CPP (e.g., FITC-R8, TAMRA-TAT)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

Nuclear stain (e.g., DAPI)

-

Endosomal/lysosomal markers (e.g., LysoTracker)

-

Confocal microscope

b. Protocol:

-

Seed cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.

-

Wash the cells twice with pre-warmed PBS.

-

Incubate the cells with the fluorescently labeled CPP at the desired concentration in serum-free medium for a specified time (e.g., 1 hour) at 37°C.

-

For co-localization studies, add endosomal or lysosomal markers during the last 30 minutes of incubation.

-

Wash the cells three times with cold PBS to remove non-internalized CPP.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain like DAPI.

-

Image the slides using a confocal microscope, capturing images in the channels corresponding to the CPP, the organelle marker, and the nucleus.

Flow Cytometry for Quantitative Uptake Analysis

Flow cytometry allows for the rapid quantification of the mean fluorescence intensity of a cell population, providing a measure of the amount of internalized CPP.

a. Materials:

-

Fluorescently labeled CPP

-

Cell culture medium

-

PBS

-

Trypsin-EDTA

-

Flow cytometry tubes

-

Flow cytometer

b. Protocol:

-

Seed cells in a multi-well plate and culture to the desired confluency.

-

Incubate the cells with the fluorescently labeled CPP at various concentrations and for different time points at 37°C.

-

Wash the cells twice with cold PBS.

-

Detach the cells from the plate using Trypsin-EDTA. The trypsin treatment also helps to remove surface-bound peptides.

-

Transfer the cell suspension to flow cytometry tubes.

-

Centrifuge the cells and resuspend them in cold PBS.

-

Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel for at least 10,000 cells per sample.

-

The mean fluorescence intensity of the cell population is used as a measure of CPP uptake.

Endocytosis Inhibition Assays

Pharmacological inhibitors are used to probe the involvement of specific endocytic pathways.

a. Materials:

-

Fluorescently labeled CPP

-

Cell culture medium

-

Endocytosis inhibitors (see Table 3)

-

Flow cytometer or fluorometer

b. Protocol:

-

Seed cells in a multi-well plate and culture to the desired confluency.

-

Pre-incubate the cells with the specific endocytosis inhibitor at a non-toxic concentration for 30-60 minutes at 37°C.

-

Without washing, add the fluorescently labeled CPP to the medium containing the inhibitor and incubate for the desired time.

-

As a control, incubate cells with the CPP in the absence of any inhibitor. To inhibit all energy-dependent uptake, a control at 4°C can be included.

-

Wash the cells and quantify the uptake using flow cytometry or by measuring the fluorescence of cell lysates.

-

A significant reduction in CPP uptake in the presence of a specific inhibitor suggests the involvement of the corresponding pathway.

Table 3: Common Pharmacological Inhibitors of Endocytosis

| Inhibitor | Target Pathway | Typical Concentration | Reference |

| Chlorpromazine | Clathrin-mediated endocytosis | 10-100 µM | |

| Genistein | Caveolae-mediated endocytosis | 160-200 µM | |

| Methyl-β-cyclodextrin (MβCD) | Caveolae-mediated endocytosis | 1-10 mM | |

| Ethylisopropylamiloride (EIPA) | Macropinocytosis | 50-100 µM | |

| Cytochalasin D | Macropinocytosis (actin polymerization) | 1-10 µM |

Heparan Sulfate Interaction Assay

This assay helps to determine the role of heparan sulfates in the initial binding of CPPs to the cell surface.

a. Materials:

-

Fluorescently labeled CPP

-

Cell culture medium

-

Heparinase III

-

Sodium chlorate

-

Flow cytometer

b. Protocol:

-

Enzymatic Removal of Heparan Sulfates:

-

Treat cells with heparinase III in serum-free medium for 1-2 hours at 37°C to enzymatically remove heparan sulfate chains from the cell surface.

-

-

Inhibition of Sulfation:

-

Culture cells in a medium containing sodium chlorate for 24-48 hours to inhibit the sulfation of glycosaminoglycans.

-

-

CPP Incubation and Uptake Quantification:

-

After the treatments, wash the cells and incubate them with the fluorescently labeled CPP.

-

Quantify the cellular uptake using flow cytometry as described in Protocol 2.

-

-

Analysis:

-

A significant reduction in CPP uptake in the treated cells compared to untreated controls indicates a crucial role for heparan sulfates in the internalization process.

-

Conclusion

The cellular uptake of arginine-rich CPPs is a multifaceted process involving both direct translocation and various endocytic pathways, with the initial interaction with cell surface heparan sulfates playing a pivotal role. The choice of uptake mechanism is highly dependent on the specific CPP, its cargo, and the cellular context. A thorough understanding of these pathways, facilitated by the experimental approaches detailed in this guide, is essential for the continued development of CPP-based delivery systems for therapeutic and diagnostic applications. The ability to modulate and target specific uptake pathways will be key to designing the next generation of highly efficient and specific intracellular delivery vectors.

References

- 1. How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Nona-Arginine Peptide: A Technical Guide to a Potent Cell-Penetrating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of therapeutic molecules into cells is a fundamental challenge in drug development. The cell membrane acts as a formidable barrier, restricting the entry of many potentially potent drugs, including peptides, proteins, and nucleic acids. Cell-penetrating peptides (CPPs) have emerged as a promising solution to this challenge, acting as molecular vehicles to transport cargo across the cellular membrane. Among the most well-studied and efficient CPPs is the nona-arginine peptide, or (Arg)9. This synthetic peptide, composed of nine consecutive L-arginine residues, has demonstrated a remarkable ability to enter cells and deliver a wide range of cargo molecules.[1][2] This in-depth technical guide provides a comprehensive overview of (Arg)9, detailing its mechanisms of action, quantitative uptake data, experimental protocols, and relevant signaling pathways.

Mechanism of Cellular Uptake

The precise mechanism by which (Arg)9 traverses the cell membrane is a subject of ongoing research, with evidence suggesting multiple pathways are involved. The uptake process is generally understood to be initiated by an electrostatic interaction between the positively charged guanidinium groups of the arginine residues and the negatively charged components of the cell surface, such as heparan sulfate proteoglycans (HSPGs).[3][4] Following this initial binding, internalization is thought to occur through two primary routes: direct translocation and endocytosis.

Direct Translocation: This energy-independent process involves the direct movement of the (Arg)9 peptide across the lipid bilayer.[5] Proposed models for direct translocation include the formation of transient pores or the induction of membrane multilamellarity and fusion. This pathway is thought to be more prevalent at higher peptide concentrations.

Endocytosis: This is an energy-dependent process where the cell engulfs the (Arg)9 peptide and its associated cargo. Several endocytic pathways have been implicated in the uptake of (Arg)9, including:

-

Macropinocytosis: A process of non-specific bulk fluid uptake.

-

Clathrin-Mediated Endocytosis: The formation of clathrin-coated pits that invaginate to form vesicles.

-

Caveolae/Lipid-Raft-Mediated Endocytosis: Internalization through small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids.

The specific pathway utilized can be influenced by several factors, including the cell type, the nature of the cargo molecule, and the experimental conditions. Once inside the cell, the (Arg)9-cargo complex is often entrapped within endosomes. For the cargo to exert its biological effect, it must escape the endosome and reach the cytoplasm, a process known as endosomal escape.

Cellular Uptake Signaling Pathway

The following diagram illustrates the key steps and pathways involved in the cellular uptake of (Arg)9.

Caption: Cellular uptake pathways of (Arg)9 peptide.

Quantitative Data on Cellular Uptake

The efficiency of (Arg)9-mediated cellular uptake has been quantified in numerous studies. The following tables summarize key quantitative findings from the literature, providing a comparative overview of uptake efficiency in different cell lines and under various conditions.

Table 1: Comparative Cellular Uptake of Arginine-Rich Peptides

| Peptide | Cell Line | Uptake Efficiency (Relative to Control) | Reference |

| (Arg)9 | Various | Significantly greater than hydrophobic peptides | |

| (Arg)9 | A549 | Highest translocation efficiency among polyarginines | |

| D-R9 | Various | Higher transduction than L-R9 |

Table 2: Effect of Experimental Conditions on (Arg)9 Uptake

| Condition | Effect on Uptake | Mechanism Implicated | Reference |

| Low Temperature (4°C) | Significantly reduced | Energy-dependent endocytosis | |

| ATP Depletion | Significantly reduced | Energy-dependent endocytosis | |

| Amiloride (Macropinocytosis Inhibitor) | Inhibition | Macropinocytosis | |

| Bafilomycin A1 (Endosomal Acidification Inhibitor) | Inhibition | Endocytosis |

Experimental Protocols

Accurate assessment of (Arg)9-mediated cellular uptake is crucial for its application in drug delivery. The following are detailed methodologies for key experiments used to quantify and visualize the internalization of (Arg)9.

Protocol 1: Quantification of Cellular Uptake by Flow Cytometry

This protocol allows for the high-throughput quantification of fluorescently labeled (Arg)9 uptake in a cell population.

Materials:

-

Fluorescently labeled (Arg)9 (e.g., FITC-(Arg)9)

-

Cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Peptide Incubation: On the day of the experiment, remove the culture medium and wash the cells with PBS. Add fresh medium containing the desired concentration of FITC-(Arg)9. Incubate for a specified time (e.g., 1-4 hours) at 37°C.

-

Washing: After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove surface-bound peptide.

-

Cell Detachment: Add trypsin-EDTA to each well and incubate until the cells detach.

-

Neutralization and Collection: Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

-

Centrifugation: Centrifuge the cells and resuspend the pellet in PBS.

-

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).

Workflow for Flow Cytometry Analysis:

References

The Insider's Guide to Intracellular Delivery: A Technical Overview of Fluorescently Labeled Peptides

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutic and diagnostic agents into living cells remains a cornerstone of modern biomedical research and drug development. Fluorescently labeled peptides have emerged as a powerful and versatile tool in this endeavor, offering high specificity, biocompatibility, and the ability to visualize and quantify cellular uptake. This technical guide provides an in-depth exploration of the core principles, methodologies, and applications of fluorescently labeled peptides for intracellular delivery.

Core Concepts: Unlocking the Cell with Labeled Peptides

Fluorescently labeled peptides are short chains of amino acids chemically linked to a fluorescent dye, or fluorophore. These constructs serve as probes to monitor the journey of peptides into the cell, providing invaluable insights into cellular processes, drug delivery mechanisms, and the localization of therapeutic targets.[1] The inherent advantages of peptides, such as their low toxicity and high selectivity, make them ideal candidates for targeted intracellular delivery.[2][3]

The most common strategy for enabling intracellular access is the use of cell-penetrating peptides (CPPs). These are short peptides capable of traversing the plasma membrane and delivering a variety of molecular cargo, including other peptides, proteins, and nucleic acids, into the cytoplasm.[4][5]

The Illuminating Toolkit: A Comparison of Common Fluorescent Dyes

The choice of fluorophore is critical and can significantly influence the outcome of an experiment. Key considerations include the dye's brightness, photostability, pH sensitivity, and spectral properties, which must be compatible with the available detection instrumentation. Below is a summary of commonly used fluorescent dyes for peptide labeling.

| Dye Family | Example(s) | Excitation (nm) | Emission (nm) | Key Characteristics |

| Fluoresceins | FAM, FITC | ~494 | ~518 | Cost-effective, widely used, but pH sensitive and prone to photobleaching. |

| Rhodamines | TAMRA, Rhodamine B | ~557 / ~570 | ~583 / ~590 | Good photostability, less pH sensitive than fluorescein, suitable for FRET. |

| Cyanines | Cy3, Cy5, Cy7 | ~550, ~650, ~745 | ~570, ~670, ~800 | Bright and photostable, with options in the near-infrared (NIR) spectrum for deep tissue imaging. |

| Alexa Fluor Dyes | Alexa Fluor 488, 546, 647 | ~495, ~556, ~650 | ~519, ~573, ~668 | Highly photostable, bright, and pH-insensitive, but more expensive. |

| BODIPY Dyes | BODIPY FL | ~503 | ~512 | Sharp emission peaks, high quantum yields, environmentally insensitive, useful for membrane studies. |

| ATTO Dyes | ATTO 488, 550, 647N | ~501, ~554, ~646 | ~523, ~576, ~664 | Enhanced photostability and long signal lifetimes, reducing background for higher sensitivity. |

Mechanisms of Intracellular Entry: A Tale of Two Pathways

The intracellular delivery of peptides, particularly those conjugated to CPPs, is primarily achieved through two major pathways: direct translocation and endocytosis. The prevailing mechanism is influenced by the physicochemical properties of the peptide and its cargo, the cell type, and the concentration of the peptide conjugate.

-

Direct Translocation: This energy-independent process involves the direct movement of the peptide across the plasma membrane into the cytosol. Proposed models for this mechanism include the formation of transient pores or inverted micelles.

-

Endocytosis: This is an energy-dependent process where the cell engulfs the peptide conjugate by forming vesicles. Several endocytic pathways can be involved, including:

-

Clathrin-mediated endocytosis

-

Caveolae-mediated endocytosis

-

Macropinocytosis

-

Following endocytosis, the peptide must escape the endosomal vesicle to reach its intracellular target, a critical step for the efficacy of many therapeutic peptides.

Experimental Protocols: A Step-by-Step Guide

Peptide Labeling with Fluorescein Isothiocyanate (FITC)

This protocol outlines the labeling of primary amine groups on a peptide with FITC.

Materials:

-

Peptide with a primary amine (N-terminus or Lysine side chain)

-

Fluorescein isothiocyanate (FITC)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

0.1 M Sodium bicarbonate buffer (pH 9.0)

-

Desalting column or dialysis equipment

-

Tris buffer (10 mM, optional for quenching)

Procedure:

-

Prepare a fresh 10 mg/mL stock solution of FITC in anhydrous DMSO.

-

Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 9.0). Amine-containing buffers like Tris should be avoided during the labeling reaction.

-

Add the FITC stock solution to the peptide solution to achieve a molar ratio of approximately 5:1 (FITC:peptide). The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture in the dark at room temperature for 1-2 hours with gentle stirring.

-

(Optional) Quench the reaction by adding Tris buffer.

-

Remove unreacted FITC using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Store the labeled peptide at 4°C, protected from light.

Peptide Labeling with Rhodamine B

This protocol describes the conjugation of Rhodamine B to a peptide.

Materials:

-

Peptide with a primary amine

-

Rhodamine B isothiocyanate or NHS ester

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

Desalting column or dialysis equipment

Procedure:

-

Prepare a 10 mM stock solution of the Rhodamine B derivative in anhydrous DMSO.

-

Dissolve the peptide in PBS (pH 7.4). If the peptide is stored in a buffer containing primary amines, it should be dialyzed against PBS first.

-

Add the Rhodamine B stock solution to the peptide solution at a molar ratio of 5:1 to 10:1 (dye:peptide).

-

Incubate the reaction in the dark at room temperature for 1-2 hours with gentle stirring.

-

Purify the labeled peptide from excess dye using a desalting column or dialysis.

-

Store the conjugate at 4°C, protected from light.

Cell Culture and Treatment

Procedure:

-

Seed the cells of interest (e.g., HeLa, MDA-MB-231) in a suitable culture vessel (e.g., multi-well plate, chambered cover glass) and allow them to adhere overnight.

-

The following day, replace the culture medium with fresh medium containing the desired concentration of the fluorescently labeled peptide.

-

Incubate the cells with the peptide for the desired time period (e.g., 1-4 hours) at 37°C.

-

After incubation, wash the cells two to three times with PBS to remove any unbound peptide.

-

The cells are now ready for analysis by microscopy or flow cytometry.

Analysis of Intracellular Uptake

Confocal microscopy is a powerful technique for visualizing the subcellular localization of fluorescently labeled peptides.

Procedure:

-

After treating the cells with the fluorescent peptide and washing, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature (optional, live-cell imaging is preferred to avoid artifacts).

-

Wash the cells again with PBS.

-

Mount the samples with a mounting medium, which may contain a nuclear counterstain like DAPI.

-

Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore and any counterstains.

Flow cytometry allows for the quantification of peptide uptake in a large population of single cells.

Procedure:

-

Following treatment and washing, detach the adherent cells using trypsin or another appropriate method.

-

Resuspend the cells in a suitable buffer (e.g., PBS with 1% FBS).

-

Analyze the cell suspension using a flow cytometer, exciting the cells with the appropriate laser and detecting the emission in the corresponding channel.

-

The mean fluorescence intensity of the cell population is proportional to the amount of internalized peptide.

Concluding Remarks

Fluorescently labeled peptides are indispensable tools for elucidating the mechanisms of intracellular delivery and for the development of novel peptide-based therapeutics. A thorough understanding of the available fluorophores, their conjugation chemistries, and the appropriate analytical techniques is paramount for obtaining reliable and interpretable data. As our understanding of cellular transport mechanisms deepens, the rational design of fluorescently labeled peptides will continue to drive innovation in targeted drug delivery and biomedical imaging.

References

- 1. lifetein.com [lifetein.com]

- 2. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

- 3. Recent Progress in Peptide-Based Fluorescent Probes Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular Delivery of Proteins with Cell-Penetrating Peptides for Therapeutic Uses in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of TAMRA-Labeled Peptides in Biological Research: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescently labeled peptides have become indispensable tools in modern biological research and drug discovery. Among the plethora of available fluorophores, Tetramethylrhodamine (TAMRA) has emerged as a particularly versatile and robust dye for peptide labeling. Its favorable photophysical properties, including bright fluorescence and high photostability, coupled with well-established conjugation chemistries, make it an ideal choice for a wide range of applications. This technical guide provides an in-depth exploration of the core applications of TAMRA-labeled peptides, including their use in studying molecular interactions via Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET), and their utility in visualizing cellular processes through imaging and uptake studies. This document details experimental protocols, presents quantitative data from various studies, and provides visual workflows to empower researchers in leveraging the full potential of TAMRA-labeled peptides.

Introduction to TAMRA and Peptide Labeling

Tetramethylrhodamine (TAMRA) is a rhodamine-based fluorophore characterized by its bright orange-red fluorescence. It possesses an excitation maximum of approximately 555 nm and an emission maximum around 580 nm, making it compatible with standard red-channel fluorescence detection systems.[1][2] With a high molar extinction coefficient (approximately 90,000 M⁻¹cm⁻¹) and a respectable quantum yield (0.3–0.5), TAMRA generates strong signals suitable for sensitive detection in various biochemical and cellular assays.[1]

The most common method for labeling peptides with TAMRA involves the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye (TAMRA-NHS).[1] This reactive group readily forms a stable amide bond with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue.[1] This straightforward conjugation chemistry allows for the precise, site-specific incorporation of the TAMRA label into a peptide sequence, which is often performed during solid-phase peptide synthesis.

General Peptide Labeling Protocol

A general protocol for labeling a peptide with a TAMRA-NHS ester in solution is outlined below. It is crucial to note that buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the peptide for reaction with the NHS ester.

Materials:

-

TAMRA-NHS ester

-

Peptide with a primary amine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

0.1 M Sodium bicarbonate buffer, pH 8.0-9.0

-

Purification column (e.g., RP-HPLC or desalting column)

Procedure:

-

Prepare Peptide Solution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer.

-

Prepare Dye Solution: Immediately before use, dissolve the TAMRA-NHS ester in a small amount of DMF or DMSO.

-

Conjugation Reaction: Add the TAMRA-NHS solution to the peptide solution. A 2-10 fold molar excess of the dye is typically used.

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.

-

Purification: Purify the TAMRA-labeled peptide from unreacted dye and other impurities using reverse-phase high-performance liquid chromatography (RP-HPLC) or a suitable desalting column.

-

Verification: Confirm the identity and purity of the labeled peptide using mass spectrometry and assess the labeling efficiency via UV-Vis spectroscopy.

Application in Fluorescence Polarization (FP) Assays

Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in real-time and in a homogenous solution. The principle is based on the rotational speed of a fluorescent molecule. A small, fluorescently labeled peptide (like a TAMRA-peptide) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light, resulting in a low FP value. Upon binding to a larger molecule, such as a protein, the tumbling of the TAMRA-peptide is significantly slowed. This results in the emission of light that remains largely polarized, leading to a high FP value. This change in polarization is directly proportional to the fraction of the labeled peptide that is bound.

FP assays are widely used for determining binding affinities (Kd) and for high-throughput screening (HTS) of inhibitors that disrupt peptide-protein interactions.

Experimental Workflow for a Direct Binding FP Assay

The following diagram illustrates the workflow for a typical direct binding assay to determine the dissociation constant (Kd) of a peptide-protein interaction.

Detailed Protocol for a Competitive FP Binding Assay

This protocol describes how to determine the IC50 value of an unlabeled compound that competes with a TAMRA-labeled peptide for binding to a target protein.

Materials:

-

Target protein

-

TAMRA-labeled peptide probe (tracer)

-

Unlabeled competitor peptide/compound

-

Assay Buffer (e.g., 15 mM KH₂PO₄ pH 7.2, 5% glycerol, 1 mg/ml BSA)

-

Black, low-volume, non-binding 384-well microplates

-

A microplate reader capable of measuring fluorescence polarization

Procedure:

-

Assay Preparation:

-

Determine the Kd of the TAMRA-peptide for the target protein in a direct binding assay. The concentration of the target protein in the competition assay should ideally be around the Kd value.

-

Prepare a solution of the target protein and the TAMRA-peptide in assay buffer. The final concentration of the TAMRA-peptide should be low (e.g., 1-10 nM) to avoid ligand depletion effects.

-

-

Competitor Dilution:

-

Perform a serial dilution of the unlabeled competitor compound in assay buffer.

-

-

Plate Setup:

-

Add the target protein/TAMRA-peptide mixture to the wells of the 384-well plate.

-

Add the serially diluted competitor compound to the respective wells.

-

Include controls:

-

Negative Control (0% inhibition): Target protein + TAMRA-peptide + assay buffer (no competitor).

-

Positive Control (100% inhibition): TAMRA-peptide + assay buffer (no target protein or competitor).

-

-

-

Incubation: Incubate the plate at room temperature (or 4°C, depending on protein stability) for 1 hour to reach binding equilibrium.

-

Measurement:

-

Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate filters for TAMRA (e.g., Excitation: 530-560 nm, Emission: 575-610 nm).

-

-

Data Analysis:

-

Plot the mP values against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound TAMRA-peptide.

-

Quantitative Data from FP Assays

The following table summarizes representative binding affinity (Kd) and inhibitory concentration (IC50) values obtained using TAMRA-labeled peptides in FP assays.

| Target Protein | TAMRA-Labeled Peptide/Probe | Competitor Peptide | Kd (nM) | IC50 (µM) | Reference |

| MDM2 | FP tracer peptide | Stapled Peptide 1 | 17.6 ± 1.7 | 0.08 ± 0.01 | |

| Pal-TEAD2 | TMR-labeled cyclic YAP84–100−17 (Probe 3) | - | 31.0 | - | |

| Gαi1 | TAMRA-RGS12 GoLoco motif peptide (15 nM) | Unlabeled RGS12 peptide | ~35 | ~0.2 | |

| H-2Kb/β₂m | SIINFEKLTAMRAL | SIINFEKL | - | 0.19 | |

| H-2Kb/β₂m | SIINFEKLTAMRAL | FAPGNYPA | - | 18.0 |

Application in FRET-Based Assays

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). A donor chromophore, initially in its electronic excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. This process is highly dependent on the distance between the donor and acceptor (typically 1-10 nm).

In the context of peptide research, a common application is in the design of protease substrates. A peptide sequence containing a protease cleavage site is synthesized with a donor fluorophore (e.g., Fluorescein, FAM) on one side of the cleavage site and an acceptor/quencher (like TAMRA) on the other. In the intact peptide, the close proximity of the donor and acceptor allows for efficient FRET, resulting in quenching of the donor's fluorescence. Upon cleavage by a protease, the donor and acceptor are separated, disrupting FRET and leading to a measurable increase in the donor's fluorescence.

Principle of a FRET-Based Protease Assay

The diagram below illustrates the principle of a FRET-based assay for detecting protease activity.

Detailed Protocol for a FRET-Based Protease Assay

This protocol provides a general method for measuring protease activity using a dual-labeled peptide substrate with TAMRA as the acceptor.

Materials:

-

FRET Peptide Substrate (e.g., FAM-peptide-TAMRA) at a working concentration of 1-10 µM.

-

Purified Protease Enzyme

-

Assay Buffer (specific to the protease, e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂ for many MMPs).

-

Known protease inhibitor (for control experiments)

-

Black, flat-bottom 96- or 384-well microplate.

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare solutions of the FRET peptide substrate, protease, and inhibitor in the appropriate assay buffer.

-

-

Plate Setup:

-

Add assay buffer to all wells.

-

For inhibitor testing, add various concentrations of the inhibitor to the appropriate wells.

-

Add the FRET peptide substrate to all wells.

-

Control Wells:

-

Substrate Only: Buffer + FRET peptide.

-

Enzyme + Inhibitor: Buffer + FRET peptide + Inhibitor + Enzyme.

-

No Enzyme: Buffer + FRET peptide + Inhibitor.

-

-

-

Initiate Reaction:

-

Add the protease enzyme to the appropriate wells to start the reaction.

-

-

Kinetic Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the reaction temperature.

-

Measure the fluorescence of the donor fluorophore (e.g., FAM: Ex ~490 nm, Em ~520 nm) over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

For inhibitor studies, plot the reaction velocity against the inhibitor concentration and fit the data to determine the IC50 value.

-

Quantitative Data for FRET Pairs with TAMRA

The efficiency of FRET is dependent on the spectral overlap and distance between the donor and acceptor. The Förster distance (R₀) is the distance at which FRET efficiency is 50%.

| Donor Fluorophore | Acceptor | Förster Distance (R₀) (Å) | Reference |

| Fluorescein (FAM) | TAMRA | 49 - 56 | |

| Cyanine 3 (Cy3) | TAMRA | ~50 - 60 | |

| EDANS | TAMRA | ~40 | |

| BODIPY FL | TAMRA | ~57 |

Application in Cellular Imaging and Uptake Studies

The bright and photostable fluorescence of TAMRA makes it an excellent label for visualizing peptides in cellular contexts. TAMRA-labeled peptides, particularly cell-penetrating peptides (CPPs), are widely used to study the mechanisms of cellular uptake, subcellular localization, and real-time trafficking in live cells. These studies are crucial for the development of peptide-based therapeutics and drug delivery systems.

Experimental Workflow for Cellular Uptake Analysis

The following diagram outlines a typical workflow for quantifying the cellular uptake of a TAMRA-labeled peptide using both fluorescence microscopy and flow cytometry.

Detailed Protocol for Quantifying Cellular Uptake

This protocol is adapted from a method used to evaluate the uptake of TAMRA-labeled CPPs in Caco-2 cells.

Materials:

-

Caco-2 cells (or other cell line of interest)

-

24-well cell culture plates

-

TAMRA-labeled peptide

-

OptiMEM (or other suitable serum-free media)

-

Dulbecco's Phosphate-Buffered Saline (D-PBS)

-

Trypsin solution (0.05%)

-

Fetal Bovine Serum (FBS)

-

Flow cytometer and fluorescence microscope

Procedure:

-

Cell Seeding: Seed Caco-2 cells in 24-well plates and culture until they reach the desired confluency.

-

Peptide Incubation:

-

Rinse the cells twice with D-PBS.

-

Incubate the cells with a solution of the TAMRA-labeled peptide (e.g., 1 µM in OptiMEM) for 1.5 hours at 37°C.

-

-

Washing:

-

Remove the incubation medium and rinse the cells twice with D-PBS to remove non-internalized peptide.

-

-

Removal of Membrane-Bound Peptide:

-

To distinguish internalized peptide from peptide merely adhered to the cell surface, incubate the cells with 100 µL of 0.05% trypsin for 10 minutes at 37°C.

-

-

Sample Preparation for Flow Cytometry:

-

Detach the cells and transfer them to microcentrifuge tubes.

-

Add D-PBS containing 5% FBS to neutralize the trypsin.

-

Centrifuge the cells (e.g., 10 min at 1,500 rpm) and resuspend the pellet in D-PBS.

-

Analyze the cell suspension using a flow cytometer, detecting the TAMRA fluorescence (e.g., Ex: 561 nm, Em: 605–625 nm).

-

-

Sample Preparation for Microscopy:

-

For imaging, seed cells on glass-bottom dishes or coverslips.

-

After the incubation and washing steps, you can add nuclear (e.g., Hoechst) and membrane (e.g., WGA-Alexa488) stains.

-

Image the live cells using a fluorescence microscope with the appropriate filter sets for TAMRA and other stains.

-

Quantitative Data from Cellular Uptake Studies

The following table provides examples of conditions used in cellular imaging and uptake studies with TAMRA-labeled peptides.

| Cell Line | TAMRA-Labeled Peptide | Concentration | Incubation Time | Analysis Method | Reference |

| Caco-2 | CPP-iCAL36 conjugates | 1 µM | 1.5 hours | Flow Cytometry, Fluorescence Spectroscopy | |

| HeLa | Melittin, AR-23, RV-23 | 4 µM | Not specified | Confocal Microscopy, FACS | |

| CHO-K1 | Tat11-TAMRA | 3 µM | 20 minutes | Confocal Microscopy | |

| BY-2 (plant cells) | BP100 | Not specified | 3 hours | Confocal Laser Scanning Microscopy |

Application in Kinase Assays

TAMRA-labeled peptides are also valuable substrates for studying the activity of protein kinases. Kinase-mediated phosphorylation of a peptide can induce a change in the local environment of the TAMRA fluorophore, leading to a change in its fluorescence properties. For example, the addition of a negatively charged phosphate group can alter the peptide's conformation or its interaction with other molecules, which can be detected as a change in fluorescence intensity or polarization. This allows for continuous, real-time monitoring of kinase activity.

Principle of a GPCR Signaling Pathway Studied with Labeled Ligands

Fluorescently labeled ligands, including TAMRA-peptides, are crucial tools for dissecting G-Protein Coupled Receptor (GPCR) signaling. A labeled agonist can be used to track receptor binding, internalization, and trafficking. In competitive binding assays, a TAMRA-labeled antagonist can be used to determine the binding affinities of unlabeled drug candidates. Furthermore, FRET-based sensors incorporating TAMRA can be designed to report on the conformational changes of the receptor or its interaction with downstream signaling partners like G-proteins and β-arrestin.

The diagram below depicts a canonical GPCR signaling pathway, highlighting points where a TAMRA-labeled peptide could be used as a research tool.

Detailed Protocol for a PKA Fluorescence-Based Kinase Assay

This protocol provides a general framework for measuring the activity of Protein Kinase A (PKA) using a fluorescently labeled peptide substrate. While the original protocol may use other fluorophores, it is adaptable for a TAMRA-labeled substrate.

Materials:

-

Purified, active PKA enzyme

-

TAMRA-labeled PKA substrate peptide (e.g., a derivative of Kemptide)

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.4, 20 mM MgCl₂, 25 mM glycerophosphate, 1 mM DTT)

-

ATP solution

-

96-well microplate (black, for fluorescence)

-

Fluorescence microplate reader

Procedure:

-

Reaction Setup:

-

In a 96-well plate, prepare the reaction mixtures. For a 100 µL final volume:

-

Add 20 µL of 5x Kinase Assay Buffer.

-

Add a specific amount of PKA enzyme (concentration to be optimized, e.g., 2-20 nM).

-

Add water to bring the volume to 80 µL.

-

-

Include a "no enzyme" control for each condition to measure background fluorescence.

-

-

Pre-incubation: Pre-warm the plate to 30°C for 5 minutes in the plate reader.

-

Initiate Reaction:

-

Start the kinase reaction by adding 20 µL of a 5x ATP/TAMRA-peptide substrate solution (pre-warmed to 30°C).

-

-

Kinetic Measurement:

-

Immediately begin monitoring the change in fluorescence intensity or polarization over time. The readings should be taken at set intervals during the initial, linear phase of the reaction (typically the first 5-10% of substrate conversion).

-

-

Data Analysis:

-

Determine the initial rate of the reaction by calculating the slope of the linear portion of the fluorescence vs. time plot.

-

Subtract the rate of the "no enzyme" control from the rates of the enzyme-containing reactions.

-

The resulting rate is proportional to the PKA activity. For inhibitor screening, plot the rate against inhibitor concentration to determine the IC50.

-

Conclusion

TAMRA-labeled peptides are powerful and versatile reagents that have found broad applicability across numerous areas of biological research. From the precise quantification of molecular interactions using fluorescence polarization and FRET to the detailed visualization of cellular processes, the favorable photophysical properties of TAMRA provide a reliable and sensitive means of detection. The experimental protocols and quantitative data presented in this guide underscore the utility of these tools for researchers in basic science and drug development. As new biological questions emerge, the creative application of TAMRA-labeled peptides will undoubtedly continue to provide critical insights into complex biological systems.

References

An In-depth Technical Guide on Oligoarginine Peptides for Cellular Translocation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligoarginine peptides, a prominent class of cell-penetrating peptides (CPPs), have garnered significant attention for their remarkable ability to traverse cellular membranes and deliver a wide array of cargo molecules into the cytoplasm and nucleus. This technical guide provides a comprehensive overview of the core principles governing oligoarginine-mediated cellular translocation. It delves into the fundamental mechanisms of uptake, the critical role of the guanidinium group, and the key factors influencing translocation efficiency. Detailed experimental protocols for quantifying cellular uptake, assessing cytotoxicity, and evaluating endosomal escape are provided to facilitate practical application in research and drug development. Furthermore, this guide presents quantitative data in structured tables for comparative analysis and utilizes visual diagrams to elucidate complex pathways and workflows.

Introduction to Oligoarginine Peptides

Arginine-rich CPPs are short, cationic peptides capable of crossing the plasma membrane of eukaryotic cells.[1] Their capacity to transport various bioactive macromolecules has made them invaluable tools in cellular biology and promising vectors for therapeutic delivery.[2] The defining feature of these peptides is the guanidinium headgroup of the arginine residue, which is crucial for their cell-penetrating properties.[3] Unlike the ammonium group of lysine, the guanidinium group can form bidentate hydrogen bonds with negatively charged components of the cell surface, such as phosphates, sulfates, and carboxylates, initiating the uptake process.[4]

Mechanisms of Cellular Translocation

The cellular uptake of oligoarginine peptides is a complex process that can occur through two primary pathways: direct translocation and endocytosis.[5] The predominance of one pathway over the other is influenced by several factors, including the concentration of the peptide, the nature and size of the cargo, and the cell type.

-

Direct Translocation: This energy-independent process involves the direct movement of the peptide across the plasma membrane into the cytosol. One proposed mechanism for this is the formation of transient pores or membrane defects. Another model suggests a process of "adaptive translocation" where the peptide forms a charge-neutralized complex with membrane components, allowing it to move through the hydrophobic core of the lipid bilayer, driven by the membrane potential.

-

Endocytosis: This is an energy-dependent process where the cell engulfs the peptide, enclosing it within an endosomal vesicle. Several endocytic pathways can be involved, including:

-

Macropinocytosis: A non-specific process involving the formation of large vesicles.

-